![molecular formula C8H10Cl2N2 B3038282 1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine CAS No. 849095-39-2](/img/structure/B3038282.png)
1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine
Overview
Description
“1-(2,6-Dichloropyridin-4-yl)ethanone” is a compound with the CAS Number: 185319-20-4 . It has a molecular weight of 190.03 . It is a solid at room temperature and is stored in an inert atmosphere .
Synthesis Analysis
The synthesis of related compounds such as “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine” has been achieved using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Chemical Reactions Analysis
In the case of “2,4-Dichloro-6-phenylpyrimidine” and “2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine”, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
Physical And Chemical Properties Analysis
The related compound “1-(2,6-Dichloropyridin-4-yl)ethanone” is a solid at room temperature and is stored in an inert atmosphere .
Scientific Research Applications
Anti-Fibrosis Activity
The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, it exhibited better anti-fibrotic activity than Pirfenidone and Bipy55′DC. Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising inhibitory effects on collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been explored for their antimicrobial activity. While specific studies on this compound are limited, its pyrimidine core suggests potential in combating bacterial and fungal infections .
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds often exhibit antiviral effects. Although direct evidence for this compound is scarce, its structural features warrant further investigation in antiviral drug development .
Antitumor Potential
Pyrimidine derivatives have been studied as potential antitumor agents. While more research is needed, this compound’s pyrimidine scaffold could contribute to inhibiting tumor growth or metastasis .
Cytokinin Oxidase/Dehydrogenase Inhibition
In a separate study, novel derivatives related to this compound were designed as cytokinin oxidase/dehydrogenase inhibitors. These compounds demonstrated significantly reduced IC50 values compared to the reference compound TDZ (thidiazuron) for AtCKX2, an enzyme involved in cytokinin metabolism .
Pharmaceutical Testing and Reference Standards
This compound is used in pharmaceutical testing as a reference standard. Its high-quality characterization ensures accurate results in various analytical applications .
Safety and Hazards
properties
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-12(2)5-6-3-7(9)11-8(10)4-6/h3-4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQPNSBVGPCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichloropyridin-4-yl)-N,N-dimethylmethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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